molecular formula C12H10N2O B3031538 N-(pyridin-2-yl)benzamide CAS No. 4589-12-2

N-(pyridin-2-yl)benzamide

Cat. No. B3031538
CAS RN: 4589-12-2
M. Wt: 198.22 g/mol
InChI Key: LZIJKEIPCFEOLH-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)benzamide” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 g/mol . This compound is also known by other names such as N-pyridin-2-ylbenzamide, Benzamide, N-2-pyridinyl-, and MLS002637606 .


Synthesis Analysis

A series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . These analogues were evaluated in vitro for GK activation and in silico studies were conducted to predict the binding interactions of the designed molecules with GK protein .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)benzamide” can be represented by the canonical SMILES string: C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 .


Chemical Reactions Analysis

The compound has been studied for its role as an allosteric activator of glucokinase (GK), a key enzyme controlling levels of blood glucose under normal physiological range .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 42 Ų and a complexity of 212 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)-Benzamides

N-(Pyridin-2-yl)benzamide can be synthesized from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks . The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h .

Catalyst Recyclability

The Fe2Ni-BDC catalyst used in the synthesis of N-(pyridin-2-yl)benzamide can be reused without a substantial reduction in catalytic activity, with 77% yield after six times of reuse .

Allosteric Activators

N-pyridin-2-yl benzamide analogues have been found to be allosteric activators . These analogues can provide some lead molecules for the development of effective oral GK activators, with minimal side effects for the treatment of type 2 diabetes .

Anti-Hyperglycemic Potential

In vivo tested compounds (OGTT analysis) of N-pyridin-2-yl benzamide analogues have the potential for anti-hyperglycemia . Compounds 5c, 5e, and 5g showed a significant reduction in blood glucose levels .

Electro-Oxidative Ring-Opening

N-(Pyridin-2-yl)benzamides can be easily obtained through the electro-oxidative ring-opening of 2-aryl imidazo[1,2-a]pyridines . This mild protocol offers a sustainable alternative to existing harsh reaction conditions and releases an efficient method to produce N-(pyridin-2-yl)amide derivatives that have good tolerance to various functional groups .

Future Directions

The N-pyridin-2-yl benzamide analogues have shown potential as drug candidates for the management of type 2 diabetes . Future research could focus on further optimizing these compounds to enhance their therapeutic efficacy and minimize side effects.

properties

IUPAC Name

N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJKEIPCFEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277374
Record name N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)benzamide

CAS RN

4589-12-2
Record name Benzamide, N-2-pyridinyl-
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Record name N-pyridin-2-ylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-2-yl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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